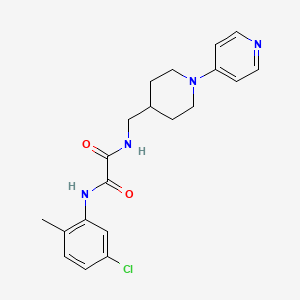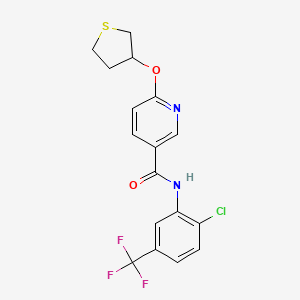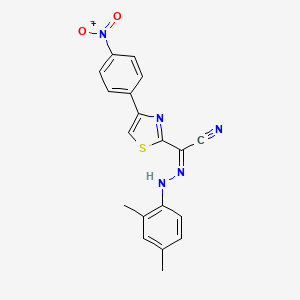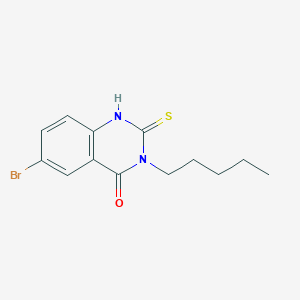
N1-(5-chloro-2-methylphenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(5-chloro-2-methylphenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H23ClN4O2 and its molecular weight is 386.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
The compound N1-(5-chloro-2-methylphenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide, due to its complex structure involving heterocycles containing nitrogen, participates in a variety of chemical reactions that are central to the development of new chemical entities. For instance, reactions of 1,2-dioxo-3a-alkyl-4,7-dichloroxazolidino[3,2-f]pyrido[2,3-b]-1,4-thiazines with morpholine, piperidine, and pyrrolidine have been explored to form 1-N-oxalamides of 2-acyl-5-chloro-1,2-dihydrothiazolo[5,4-b] pyridine, showcasing the potential for creating a wide range of derivatives for further pharmacological studies (Solov’eva et al., 1993).
Pharmacological Interactions
The molecular interaction of related compounds with biological receptors signifies another critical area of research. For example, an antagonist with a similar structure showed potent and selective antagonism for the CB1 cannabinoid receptor, which was elucidated using AM1 molecular orbital method and conformational analysis. This underlines the importance of structural conformation in binding interactions, offering insights into the design of receptor-specific drugs (Shim et al., 2002).
Antagonistic Activities
The compound's structural analogs have been identified as potent glycine transporter 1 inhibitors, highlighting the diverse therapeutic potentials ranging from neurological disorders to potential treatments for conditions associated with neurotransmitter dysregulation (Yamamoto et al., 2016). Similarly, other related compounds exhibit antagonist activity towards cannabinoid receptors, suggesting their utility in exploring therapeutic avenues for diseases modulated by these receptors (Lan et al., 1999).
Insecticidal Applications
Beyond pharmacological applications, derivatives of the compound have shown significant insecticidal activity, particularly against aphids, suggesting their potential in agricultural pest management strategies. This broadens the scope of research and application of such compounds beyond human medicine to include plant protection (Bakhite et al., 2014).
Antidepressant and Nootropic Agents
Furthermore, research into the synthesis and evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, related to this compound structure, as potential antidepressant and nootropic agents, underscores the chemical's versatility in addressing a range of mental health conditions (Thomas et al., 2016).
Propiedades
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O2/c1-14-2-3-16(21)12-18(14)24-20(27)19(26)23-13-15-6-10-25(11-7-15)17-4-8-22-9-5-17/h2-5,8-9,12,15H,6-7,10-11,13H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLFZTHRUPQCBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate](/img/structure/B2736989.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acrylamide](/img/structure/B2736991.png)
methanone](/img/structure/B2736997.png)

![6,7,8,9-Tetrahydrocyclohepta[f][1,3]benzodioxol-5-one](/img/structure/B2736999.png)

![ethyl 2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}benzoate](/img/structure/B2737002.png)


![4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2737007.png)

![2-[5-(3-Chlorophenyl)furan-2-yl]-5-methyl-1-phenylpyrrole](/img/structure/B2737009.png)
![N-[cyclopropyl(phenyl)methyl]hydroxylamine](/img/structure/B2737010.png)
